Ethyl 2-(2,3-dioxo-4-phenylmethoxyquinoxalin-1-yl)oxyacetate
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Overview
Description
Ethyl {[4-(benzyloxy)-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl]oxy}acetate is a complex organic compound with a unique structure that includes a quinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,3-dioxo-4-phenylmethoxyquinoxalin-1-yl)oxyacetate typically involves multiple steps. One common method includes the reaction of 4-(benzyloxy)aniline with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the quinoxaline core. The final step involves the esterification of the quinoxaline derivative with ethyl bromoacetate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl {[4-(benzyloxy)-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl {[4-(benzyloxy)-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl]oxy}acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,3-dioxo-4-phenylmethoxyquinoxalin-1-yl)oxyacetate involves its interaction with specific molecular targets. The quinoxaline core can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s bioactive effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(benzyloxy)anilinoacetate
- Ethyl 4-(benzyloxy)benzoate
- Ethyl 4-(benzyloxy)phenylacetate
Uniqueness
Ethyl {[4-(benzyloxy)-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl]oxy}acetate is unique due to its quinoxaline core, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may lack this core structure .
Properties
CAS No. |
371945-97-0 |
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Molecular Formula |
C19H18N2O6 |
Molecular Weight |
370.4g/mol |
IUPAC Name |
ethyl 2-(2,3-dioxo-4-phenylmethoxyquinoxalin-1-yl)oxyacetate |
InChI |
InChI=1S/C19H18N2O6/c1-2-25-17(22)13-27-21-16-11-7-6-10-15(16)20(18(23)19(21)24)26-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3 |
InChI Key |
HRXBLXGGQCLRKD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CON1C2=CC=CC=C2N(C(=O)C1=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)CON1C2=CC=CC=C2N(C(=O)C1=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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